4-(5-Chloro-2-thienyl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-13-6-5-12(16-13)11-8-15-7-9-3-1-2-4-10(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDNYCAPSDDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295592 | |
| Record name | 4-(5-Chloro-2-thienyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-17-2 | |
| Record name | 4-(5-Chloro-2-thienyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Chloro-2-thienyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of 4 5 Chloro 2 Thienyl Isoquinoline
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline (B145761) Core
The reactivity of the isoquinoline core in 4-(5-Chloro-2-thienyl)isoquinoline towards aromatic substitution is dictated by the electronic properties of its two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring.
Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. researchgate.net Consequently, electrophilic substitution reactions on the isoquinoline nucleus preferentially occur on the more electron-rich benzene ring. researchgate.netquimicaorganica.org The positions most susceptible to electrophilic attack are C-5 and C-8, as these lead to the most stable cationic intermediates (Wheland intermediates). quimicaorganica.orgimperial.ac.uk For instance, nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. imperial.ac.ukyoutube.com Similarly, sulfonation and halogenation also favor these positions. researchgate.netiust.ac.ir The presence of the 4-(5-chloro-2-thienyl) substituent is expected to exert some electronic and steric influence, but the general preference for substitution at the 5 and 8 positions of the carbocyclic ring is anticipated to remain. quimicaorganica.org
Nucleophilic Aromatic Substitution: In contrast, nucleophilic aromatic substitution (SNAr) occurs on the electron-deficient pyridine ring. researchgate.netimperial.ac.uk The nitrogen atom effectively stabilizes the negative charge in the Meisenheimer-type intermediate. imperial.ac.uk In the isoquinoline system, the C-1 position is the most reactive towards nucleophiles, followed by the C-3 position. researchgate.netimperial.ac.uk This is exemplified by reactions like the Chichibabin reaction, where amide anions attack at C-1. imperial.ac.uk Therefore, in this compound, nucleophilic attack would be predicted to occur primarily at the C-1 position, provided a suitable leaving group is present or if the reaction proceeds via an addition-elimination mechanism with hydride loss. imperial.ac.uk The cationization of the nitrogen atom, through protonation or alkylation, further enhances the reactivity towards nucleophiles at all positions in the heterocyclic ring. researchgate.net
Reactivity of the Thiophene (B33073) Ring and Chlorine Substituent
The thiophene ring is a five-membered aromatic heterocycle that exhibits its own distinct reactivity patterns.
Reactivity of the Thiophene Ring: Thiophene is known to be significantly more reactive towards electrophilic substitution than benzene. nih.gov The sulfur atom can stabilize the intermediate carbocation through its lone pair of electrons. nih.gov In this compound, the thiophene ring is substituted at the 2-position by the isoquinoline group and at the 5-position by chlorine. The chlorine atom is an ortho-, para-directing deactivator, while the bulky isoquinoline group at C-2 would sterically hinder attack at C-3. Therefore, electrophilic substitution on the thiophene ring would most likely occur at the C-4 position, and to a lesser extent at the C-3 position.
Reactivity of the Chlorine Substituent: The chlorine atom on the thiophene ring is a potential site for nucleophilic aromatic substitution. Aryl chlorides are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups. However, the displacement of the chlorine can be achieved under more forceful conditions or, more commonly, through transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to replace the chlorine atom with a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups. These transformations are powerful tools for introducing molecular diversity.
Directed Functionalization at the 4-Position of Isoquinoline
Direct functionalization at the C-4 position of an existing 4-substituted isoquinoline like this compound presents a significant synthetic challenge due to the presence of the thienyl group. However, general strategies for C-4 functionalization of the parent isoquinoline ring have been developed.
One approach involves a 1,4-difunctionalization strategy where isoquinoline is first attacked by a nucleophile at the C-1 position, followed by trapping of the resulting 1,2-dihydroisoquinoline (B1215523) intermediate with an electrophile at C-4. researchgate.net Another method utilizes directing groups. For instance, amide groups have been used to direct palladium-catalyzed C-H arylation to the C-3 and C-4 positions of nicotinic and isonicotinic acid derivatives, respectively. nih.gov While the existing 4-substituent in the title compound would block direct C-H activation at this site, understanding these principles is crucial for designing synthetic routes to related, more complex structures. The reactivity of the C-4 position is also highlighted in the autoxidation of 1-substituted-1,2-dihydroisoquinolines, which can lead to 4-isoquinolinols. researchgate.net
Derivatization Strategies for Enhancing Molecular Complexity
The structural features of this compound offer several handles for derivatization to create a library of analogues with increased molecular complexity. These strategies are crucial for exploring structure-activity relationships in medicinal chemistry. nih.govnih.gov
| Reaction Site | Reaction Type | Reagents/Conditions | Potential Product Feature | Reference |
| Isoquinoline Nitrogen | N-Alkylation / N-Acylation | Alkyl halides, Acyl halides | Formation of quaternary isoquinolinium salts | researchgate.netyoutube.com |
| Isoquinoline Nitrogen | N-Oxide Formation | Peroxycarboxylic acids (e.g., m-CPBA) | Modification of electronic properties and reactivity | researchgate.net |
| Thiophene C-Cl Bond | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted thiophene | nih.gov |
| Thiophene C-Cl Bond | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Alkynyl-substituted thiophene | nih.gov |
| Thiophene C-Cl Bond | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino-substituted thiophene | - |
| Thiophene Ring | Electrophilic Halogenation | NBS, NCS in a suitable solvent | Halogenated thiophene ring (likely at C-4) | nih.gov |
| Isoquinoline C-1 | Nucleophilic Addition | Organolithium or Grignard reagents | 1-Alkyl/Aryl-1,2-dihydroisoquinoline | researchgate.net |
| Isoquinoline Benzene Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | 5-Nitro or 8-Nitro derivative | researchgate.netimperial.ac.uk |
This table presents potential derivatization strategies based on the known reactivity of isoquinoline and thiophene moieties. The specific outcomes for this compound would require experimental validation.
Reaction Mechanisms for Key Transformations in this compound Synthesis
Proposed Synthesis: Suzuki-Miyaura Coupling
This approach would involve the reaction between a 4-halo-isoquinoline (e.g., 4-bromo- or 4-chloro-isoquinoline) and (5-chloro-2-thienyl)boronic acid in the presence of a palladium catalyst and a base.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process that generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halo-isoquinoline (Ar¹-X) to form a Pd(II) intermediate (Ar¹-Pd-X). This step involves the insertion of the palladium into the carbon-halogen bond.
Transmetalation: The organoborane reagent (in this case, (5-chloro-2-thienyl)boronic acid, Ar²-B(OH)₂) reacts with the Pd(II) intermediate. The base present in the reaction mixture activates the boronic acid, facilitating the transfer of the thienyl group from boron to palladium, displacing the halide and forming a new Pd(II) species (Ar¹-Pd-Ar²).
Reductive Elimination: The two organic groups (the isoquinolyl and the chlorothienyl) on the palladium complex couple and are eliminated from the metal center, forming the final product, this compound (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
This type of cross-coupling reaction is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. nih.gov
Structural Elucidation and Conformational Analysis of 4 5 Chloro 2 Thienyl Isoquinoline
Advanced Spectroscopic Methods for Structure Confirmation
No specific spectroscopic data for 4-(5-Chloro-2-thienyl)isoquinoline has been found in published scientific literature. To perform a complete structural confirmation, the following methods would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Detailed ¹H and ¹³C NMR data are not available for this compound. For comparison, the parent isoquinoline (B145761) shows characteristic signals, including a notable downfield signal for the proton at C1. chemicalbook.comchemicalbook.com In a substituted molecule like this compound, one would expect to see distinct signals for the protons on the isoquinoline and thienyl rings. 2D-NMR experiments such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the two heterocyclic rings. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
There is no published mass spectrometry or high-resolution mass spectrometry data specifically for this compound. HRMS would be required to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. ijpsm.com
Infrared (IR) Spectroscopy
The infrared spectrum for this compound is not documented. An experimental spectrum would be expected to show characteristic absorption bands for C-H and C=C stretching vibrations from the aromatic rings, as well as vibrations corresponding to the C-S and C-Cl bonds of the thiophene (B33073) moiety. ekb.egrsc.org
X-ray Diffraction Analysis for Solid-State Structure Determination
Information regarding the crystal structure of this compound is absent from the public domain.
Crystal Structure Determination of this compound
No single-crystal X-ray diffraction studies have been reported for this compound. Such an analysis would be necessary to determine its solid-state structure, including bond lengths, bond angles, and the dihedral angle between the isoquinoline and thiophene ring systems.
Analysis of Intermolecular and Intramolecular Interactions
Without a crystal structure, a definitive analysis of the intermolecular and intramolecular interactions is not possible. Such an analysis would typically investigate phenomena like π-π stacking between the aromatic rings and other potential non-covalent interactions that dictate the crystal packing. researchgate.net
Conformational Analysis and Stereochemical Considerations
The rotation about the C4-C2' bond (connecting the isoquinoline C4 and the thienyl C2) in this compound is subject to steric hindrance, which leads to a rotational energy barrier. This barrier is the energy required to move from one stable conformation (a potential energy minimum) to another through a higher-energy transition state. The magnitude of this barrier determines the rate of interconversion between different conformations.
In biaryl and heteroaryl systems, the preferred conformations are typically those that minimize steric clash between the ortho substituents on the connected rings. For this compound, the primary steric interactions would be between the hydrogen atom at the C5 position of the isoquinoline ring and the substituents on the thienyl ring, namely the chlorine atom at the C5' position and the sulfur atom.
The presence of substituents on the rings can significantly influence the rotational barrier. In some cases, if the steric hindrance is sufficiently large, the rotation around the C-C bond can be so restricted that distinct, non-interconverting conformers, known as atropisomers, can be isolated. nih.govnih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation about a single bond. nih.gov While it is not definitively established for this compound without specific experimental data, the potential for atropisomerism exists and is an important stereochemical consideration.
Computational studies on related 1-aryl isoquinolines have shown that the rotational barriers can be significant. For example, the calculated rotational barrier for a substituted 1-aryl isoquinoline was found to be 33.2 kcal/mol. acs.org The actual barrier for this compound would depend on the specific inter-ring interactions. The preferred conformation would likely be a non-planar arrangement where the two rings are twisted with respect to each other to alleviate steric strain.
Table 1: Factors Influencing Rotational Barriers and Conformations
| Factor | Description |
| Steric Hindrance | The spatial arrangement of atoms and the repulsion between electron clouds of neighboring groups. In this molecule, the interaction between the C5-H of the isoquinoline and the C5'-Cl and sulfur of the thiophene are key. |
| Electronic Effects | The influence of electron-donating or electron-withdrawing groups on bond lengths and angles, which can affect the rotational barrier. |
| Aromaticity | The inherent stability of the aromatic rings, which influences the planarity and rigidity of the system. |
| Solvent Effects | The polarity of the solvent can influence the relative stability of different conformers. |
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates and energetics of conformational exchange processes. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes like bond rotation.
In the case of this compound, if the rotational barrier is sufficiently high, at low temperatures, the rotation around the C4-C2' bond would be slow on the NMR timescale. This would result in distinct signals for the protons on the isoquinoline and thienyl rings that are in different chemical environments in the different stable conformations.
As the temperature is increased, the rate of rotation increases. When the rate of interconversion between the conformers becomes comparable to the frequency difference between the signals for the different conformers, the distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
The temperature at which coalescence occurs, along with the frequency difference between the signals, can be used to calculate the free energy of activation (ΔG‡) for the rotational process using the Eyring equation. This provides a quantitative measure of the rotational barrier. nih.gov Similar studies on other sterically hindered biaryl systems have successfully used DNMR to quantify rotational barriers, with values ranging from around 10 to over 20 kcal/mol, depending on the specific substitutions. nih.gov
Table 2: Hypothetical Dynamic NMR Data for Conformational Analysis
| Parameter | Description |
| Low Temperature Spectrum | Shows separate signals for protons in each distinct conformer. |
| Coalescence Temperature (Tc) | The temperature at which the separate signals merge into a single broad peak. |
| High Temperature Spectrum | Shows a single, sharp, time-averaged signal for the exchanging protons. |
| Free Energy of Activation (ΔG‡) | Calculated from the coalescence temperature and the frequency separation of the signals, representing the rotational energy barrier. |
Without specific experimental DNMR data for this compound, the exact rotational barrier remains undetermined. However, based on the principles of conformational analysis and studies of analogous compounds, it is reasonable to expect a significant barrier to rotation, which could potentially be quantified using this technique.
Computational Chemistry and Theoretical Investigations of 4 5 Chloro 2 Thienyl Isoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intrinsic electronic properties of 4-(5-Chloro-2-thienyl)isoquinoline. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its chemical behavior and biological activity.
Geometry Optimization and Energetic Profiles
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For isoquinoline (B145761) and its derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), have been used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. nih.gov The resulting optimized structure provides a realistic model for further computational studies. The energetic profile, including the total energy and stability of the molecule, can also be determined from these calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.govyoutube.com
For isoquinoline derivatives, a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov The distribution of the HOMO and LUMO across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This analysis is fundamental in predicting how this compound might interact with other molecules.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests greater nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Charge Density Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within the this compound molecule is not uniform due to the different electronegativities of the constituent atoms. DFT calculations can map this charge density, providing insights into the molecule's polarity and electrostatic interactions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It uses a color-coded scale to indicate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For quinolone derivatives, MEP studies have revealed that electron-rich regions are often located around electronegative atoms like nitrogen and oxygen, which can act as sites for electrophilic attack or hydrogen bonding. nih.gov This information is invaluable for understanding intermolecular interactions, including those with biological receptors.
Spectroscopic Property Prediction (NMR, IR)
DFT calculations can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model.
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For polychloro-isoquinolines, methods have been developed to predict these shifts with reasonable accuracy, aiding in the structural elucidation of these compounds. nih.gov
Infrared (IR): The vibrational frequencies of the molecule can be calculated and correlated with the peaks observed in an experimental IR spectrum. This helps in identifying the characteristic functional groups present in the molecule.
These predicted spectra serve as a powerful complement to experimental spectroscopic techniques for the characterization of novel compounds.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling
In the context of this compound, molecular docking studies can be performed to predict its binding affinity and interaction patterns with various protein targets that are implicated in disease. The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity.
The analysis of the docked conformation reveals the specific interactions that stabilize the ligand-protein complex, such as:
Hydrogen bonds: These are crucial for the specificity and strength of binding.
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein.
Pi-pi stacking: Interactions between aromatic rings.
Van der Waals forces: General attractive or repulsive forces between atoms.
By identifying the key amino acid residues in the protein's active site that interact with the ligand, researchers can gain a deeper understanding of the structure-activity relationship and design more potent and selective inhibitors. For instance, docking studies on similar quinoline (B57606) derivatives have helped to elucidate their binding modes in the colchicine-binding pocket of tubulin, a target for anticancer drugs.
| Interaction Type | Description | Importance in Binding |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Provides specificity and contributes significantly to binding affinity. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Important for the binding of nonpolar parts of the ligand. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the complex when aromatic moieties are present in both the ligand and the protein. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |
Binding Affinity Predictions and Scoring
Predicting the binding affinity between a ligand, such as this compound, and a biological target is a critical step in drug discovery. Computational methods for binding affinity prediction are diverse, ranging from empirical scoring functions to more rigorous but computationally expensive free energy calculations.
Scoring functions are commonly employed in molecular docking to estimate the binding affinity. These functions are mathematical models that include terms for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. For a compound like this compound, the chlorine atom on the thiophene (B33073) ring and the nitrogen atom in the isoquinoline moiety would be expected to play significant roles in its binding interactions. The chlorine can participate in halogen bonding, while the nitrogen can act as a hydrogen bond acceptor.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the interactions. An MD simulation of this compound bound to a target protein would reveal how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the ligand's presence. nih.govnih.gov
The simulation would track the atomic movements of the system by solving Newton's equations of motion. Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD suggests that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.
Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the protein.
Interaction Energy Calculations: To quantify the strength of the interactions between the ligand and key residues in the binding site.
For this compound, MD simulations could elucidate the role of the chloro-thienyl group in anchoring the molecule within a specific sub-pocket of the target and the dynamic nature of the interactions involving the isoquinoline core. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is instrumental in predicting the activity of new compounds and in optimizing lead compounds.
QSAR models can be developed using various types of molecular descriptors:
2D-QSAR: This approach utilizes 2D descriptors derived from the chemical structure, such as molecular weight, logP, and topological indices. These models are computationally less intensive and are useful for large datasets.
3D-QSAR: This method employs 3D descriptors that depend on the spatial arrangement of atoms. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to correlate with their activity.
While a specific QSAR model for this compound is not available, studies on other isoquinoline derivatives have demonstrated the utility of this approach. For instance, QSAR studies on isoquinoline derivatives as inhibitors of various enzymes have successfully identified key structural features required for activity. japsonline.comnih.gov A hypothetical QSAR study on a series of 4-substituted isoquinolines could reveal the impact of the substituent's electronic and steric properties on their biological activity.
Table 1: Hypothetical 2D-QSAR Descriptors and Their Potential Impact on Activity
| Descriptor | Description | Potential Impact on Activity of Isoquinoline Derivatives |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | May show a positive or negative correlation depending on the size constraints of the binding pocket. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Higher lipophilicity can improve membrane permeability but may also increase non-specific binding. |
| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for specific interactions with the target protein; a balance is often required. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with drug transport properties and bioavailability. |
A pharmacophore is a 3D arrangement of essential features that a molecule must possess to exert a specific biological effect. QSAR models, particularly 3D-QSAR, can be used to derive pharmacophore models. ebi.ac.uknih.govnih.gov These models highlight the key steric and electronic features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are critical for binding.
For this compound, a pharmacophore model would likely include:
An aromatic feature corresponding to the isoquinoline ring system.
A hydrogen bond acceptor feature from the isoquinoline nitrogen.
A hydrophobic/aromatic feature from the thienyl ring.
A halogen bond donor feature from the chlorine atom.
Such a model would be invaluable for designing new molecules with potentially improved activity by ensuring they possess these key interaction points. nih.gov
Noncovalent Interaction Analysis
Noncovalent interactions (NCIs) are crucial for understanding the structure, stability, and function of molecules. nih.govchemtools.org The NCI index is a powerful computational tool that allows for the visualization and characterization of these weak interactions in real space. nih.gov It is based on the electron density and its derivatives.
An NCI analysis of this compound would reveal the nature and strength of its intramolecular and intermolecular interactions. For instance, it could highlight:
van der Waals interactions between the isoquinoline and thienyl rings.
Potential weak hydrogen bonds involving the chlorine atom.
Steric clashes that might influence the molecule's preferred conformation.
NCI plots typically use a color scale to differentiate between attractive (blue/green) and repulsive (red) interactions, providing a clear visual representation of the noncovalent interaction landscape.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is another powerful computational method used to visualize and quantify intermolecular interactions in crystalline solids. rsc.org It partitions the crystal space into regions where the electron distribution of a promolecule (the sum of the spherical atomic electron densities of the molecule) is greater than that of all other molecules in the crystal.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts. The dnorm surface highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.
Table 2: Representative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Chlorinated Thienyl Compound
| Contact Type | Percentage Contribution |
| H···H | ~30-40% |
| Cl···H/H···Cl | ~10-30% |
| C···H/H···C | ~10-25% |
| S···H/H···S | ~5-10% |
| C···C | ~5-10% |
| Data is representative and based on published analyses of similar structures. researchgate.netnih.govresearchgate.netnih.gov |
This analysis would be crucial for understanding the solid-state properties of this compound and for crystal engineering efforts.
Preclinical Biological Activity and Molecular Mechanisms of Action for 4 5 Chloro 2 Thienyl Isoquinoline and Analogs
Assessment of Antimicrobial Activity in Preclinical Models
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoquinoline (B145761) derivatives have been investigated for their ability to combat both bacterial and fungal infections, with certain structural features enhancing their efficacy.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Research into a class of alkynyl isoquinoline compounds has revealed potent bactericidal activity, particularly against a range of Gram-positive bacteria. Analogs have demonstrated moderate to potent efficacy against clinically significant strains, including those with established drug resistance.
For instance, compounds HSN584 and HSN739, which are alkynyl isoquinoline analogs, have shown notable activity. They were effective against Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile. Crucially, these compounds also demonstrated potent activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) for these compounds typically ranged from 4 to 16 µg/mL.
Structure-activity relationship (SAR) studies on these analogs indicated that the isoquinoline group is vital for their antibacterial potency. Substitution of the isoquinoline moiety with a pyridine (B92270) resulted in a 50% loss of activity. Similarly, the phenyl group was also found to be important for bioactivity. Interestingly, modifications to the halide group on the isoquinoline moiety did not significantly alter the antibacterial effect, suggesting it is not critical for interaction with the biological target in these bacteria. Preliminary mechanistic studies suggest that these alkynyl isoquinoline compounds may exert their effect by disrupting the cell wall and nucleic acid biosynthesis of S. aureus.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| HSN584 | Staphylococcus epidermidis | 4-16 |
| HSN584 | Listeria monocytogenes | 4-16 |
| HSN584 | Streptococcus pneumoniae | 4-16 |
| HSN584 | Enterococcus faecalis | 4-16 |
| HSN584 | Clostridium difficile | 4-16 |
| HSN584 | MRSA | 4-8 |
| HSN739 | Staphylococcus epidermidis | 4-16 |
| HSN739 | Listeria monocytogenes | 4-16 |
| HSN739 | Streptococcus pneumoniae | 4-16 |
| HSN739 | Enterococcus faecalis | 4-16 |
| HSN739 | Clostridium difficile | 4-16 |
| HSN739 | MRSA | 4-8 |
Antifungal Efficacy
The isoquinoline framework is also a basis for the development of novel antifungal agents. Studies on various isoquinoline derivatives have demonstrated significant activity against a range of phytopathogenic fungi. researchgate.netnih.gov While direct studies on 4-(5-chloro-2-thienyl)isoquinoline are not extensively detailed in the reviewed literature, the activity of related analogs provides strong evidence of the scaffold's potential.
For example, novel 3-aryl-isoquinoline derivatives, designed based on natural alkaloids like sanguinarine, have shown excellent in vitro antifungal activity. nih.gov One such derivative, compound 9f, was highly effective against Alternaria solani, Alternaria alternata, and Physalospora piricola, with inhibition rates of 80.4%, 88.2%, and 93.8%, respectively, at a concentration of 50 mg/L. nih.gov The EC50 of this compound against P. piricola was found to be 3.651 mg/L, which is comparable to the commercial fungicide chlorothalonil. nih.gov
Similarly, other research has focused on introducing active fragments into the 3,4-dihydroisoquinoline skeleton. researchgate.net At a concentration of 50 mg/L, certain analogs demonstrated inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis. researchgate.net Another compound from this series showed an 83.3% inhibition rate against Fusarium graminearum. researchgate.net Furthermore, some tetrahydrothieno[2,3-c]isoquinolines, which are structurally related to the compound of interest, have been reported to possess notable antifungal activities. acs.org These findings collectively suggest that the thienyl-isoquinoline scaffold is a promising area for the discovery of new antifungal compounds.
| Compound Class/Analog | Fungal Strain | Inhibition Rate (%) @ 50 mg/L | EC50 (mg/L) |
|---|---|---|---|
| 3-Aryl-isoquinoline (9f) | Alternaria solani | 80.4% | N/A |
| 3-Aryl-isoquinoline (9f) | Alternaria alternata | 88.2% | N/A |
| 3-Aryl-isoquinoline (9f) | Physalospora piricola | 93.8% | 3.651 |
| 3,4-Dihydroisoquinoline analog (Ic) | Physalospora piricola | ~93.0% | N/A |
| 3,4-Dihydroisoquinoline analog (Ie) | Rhizotonia cerealis | ~93.0% | N/A |
| 3,4-Dihydroisoquinoline analog (Il) | Fusarium graminearum | 83.3% | N/A |
Potential as Enzyme Inhibitors
Beyond antimicrobial activity, the this compound scaffold holds potential as an inhibitor of various enzymes critical to disease processes, leveraging the structural versatility of the isoquinoline nucleus.
Topoisomerase I and II Inhibition
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. The planar aromatic structure of many isoquinoline derivatives makes them suitable candidates for DNA intercalators and topoisomerase inhibitors. researchgate.net Synthetic indenoisoquinolines, which share the core isoquinoline structure, have been extensively studied as non-camptothecin alternatives that inhibit Topoisomerase I (Topo I). mdpi.com
Similarly, other fused heterocyclic systems incorporating the quinoline (B57606) or isoquinoline ring, such as benzo[h]quinolines and thiazolo[5,4-b]quinolines, have been investigated as topoisomerase inhibitors. nih.govrsc.org For example, certain 9-anilinothiazolo[5,4-b]quinoline derivatives have been shown to inhibit human Topoisomerase II (Topo II). nih.gov Studies on thieno[3',2':4,5]thieno[2,3-c]quinolones also demonstrated their ability to inhibit both Topoisomerase I and II. nih.gov This body of evidence strongly suggests that the this compound scaffold is a rational starting point for the design of novel Topoisomerase I and II inhibitors.
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
Cyclin-dependent kinases, particularly CDK4 and CDK6, are key regulators of the cell cycle, and their inhibition is a proven strategy in cancer therapy. nih.govembopress.orgyoutube.com The isoquinoline core has been successfully utilized to develop selective inhibitors of CDK4. A notable example is the discovery of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as a novel class of potent and selective CDK4 inhibitors. researchgate.net
These compounds were found to selectively inhibit CDK4 over other cyclins like CDK1 and CDK2. researchgate.net Structure-activity relationship studies revealed that specific substitutions on the phenylamino headpiece and the isoquinoline-1,3-dione core were crucial for enhancing inhibitory activity. researchgate.net The success of this isoquinoline-based scaffold demonstrates the potential for other derivatives, including this compound, to be developed as CDK4 inhibitors for therapeutic applications.
Cannabinoid Receptor 1 (CB1R) Antagonism
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor primarily expressed in the central nervous system and is involved in regulating appetite, pain, and mood. frontiersin.org The development of CB1R antagonists has been an area of interest for treating conditions like obesity. jbclinpharm.org However, the known pharmacophore for CB1R antagonists is structurally distinct from the isoquinoline class of compounds.
The most well-characterized CB1R antagonists, such as rimonabant, belong to the diarylpyrazole class. jbclinpharm.org The structure-activity relationships for CB1R antagonism are well-defined and center on this specific scaffold. jbclinpharm.org While various alkaloids have been explored for diverse biological activities, the current body of scientific literature does not suggest a significant association between the isoquinoline or thienylisoquinoline scaffold and CB1R antagonism. Research has identified other classes, such as certain indole alkaloids, as having CB1R antagonistic activity, but this is distinct from the isoquinoline family. nih.gov
5-HT3 Receptor Antagonism
The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, plays a crucial role in the vomiting reflex, making it a key target for antiemetic drugs. Several isoquinoline and quinoline derivatives have been investigated for their potential to antagonize this receptor. Notably, Palonosetron, an isoquinoline derivative, is a second-generation 5-HT3 antagonist with a high affinity for the receptor and a long duration of action.
While direct studies on this compound are not extensively documented in publicly available research, the known activity of other isoquinoline-based compounds suggests that this scaffold is a viable pharmacophore for 5-HT3 receptor antagonism. Research into a series of esters and amides of quinoline-4-carboxylic acid derivatives has demonstrated that these compounds can exhibit potent affinity for 5-HT3 receptors, in some cases exceeding that of the established antagonist ondansetron. Molecular modeling studies of these quinoline derivatives suggest that the orientation of the carbonyl moiety relative to the aromatic ring is a critical factor for receptor binding. Given the structural similarities, it is plausible that this compound and its analogs could also interact with the 5-HT3 receptor, though this requires experimental validation.
Factor Xa Inhibition
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. The isoquinoline scaffold has been explored for the development of FXa inhibitors. Specifically, derivatives of (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid (TIPAC) have been synthesized and identified as potent and selective inhibitors of FXa. Current time information in Zagorje ob Savi, SI.
These tetrahydroisoquinoline-based inhibitors have been shown to exhibit inhibition constants (Ki) in the nanomolar range. Current time information in Zagorje ob Savi, SI. Molecular modeling studies suggest a specific binding mode where the tetrahydroisoquinoline moiety occupies the S1 pocket of the FXa active site, while other parts of the molecule interact with the S4 pocket. Current time information in Zagorje ob Savi, SI. This dual-site interaction contributes to both the potency and selectivity of these compounds over other serine proteases like thrombin. While the specific compound this compound has not been explicitly studied in this context, the established activity of related tetrahydroisoquinoline derivatives highlights the potential of the broader isoquinoline class as a source of novel anticoagulants targeting Factor Xa.
Urease and Leucine Aminopeptidase Inhibition
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these organisms. While there is no direct evidence of this compound as a urease inhibitor, related heterocyclic structures have shown activity. For instance, thiophene (B33073) derivatives have been investigated as urease inhibitors. The presence of the chloro-thienyl moiety in the target compound suggests a potential for interaction with the nickel ions in the urease active site. Furthermore, isoquinoline derivatives bearing urea or thiourea functionalities have been synthesized and evaluated for their inhibitory effects on other enzymes like tyrosinase, indicating the potential for this class of compounds to interact with metalloenzymes.
Leucine Aminopeptidase Inhibition
Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. They are involved in various physiological processes, and their dysregulation has been implicated in diseases such as cancer. Computational studies have suggested that compounds with a 3,4-dihydroisoquinoline scaffold could be potential inhibitors of leucine aminopeptidase. mdpi.comnih.gov These in silico screening efforts have identified key structural features that may contribute to inhibitory activity. mdpi.comnih.gov Although experimental data on this compound is lacking, the foundational isoquinoline structure is considered a promising starting point for the design of novel LAP inhibitors. mdpi.comnih.gov
Phosphodiesterase-4 (PDE4) Inhibition
Phosphodiesterase-4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn mediates a range of anti-inflammatory effects. Consequently, PDE4 is a validated therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.
Several classes of isoquinoline derivatives have been identified as potent PDE4 inhibitors. For example, novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed through structure-based drug design. nih.gov Additionally, tetrahydroisoquinoline and isoquinolin-1(2H)-one derivatives have shown promising PDE4 inhibitory activity. scbt.commdpi.com Some of these compounds have demonstrated selectivity for the PDE4B subtype, which is of particular interest for therapeutic development. scbt.com The structure-activity relationship (SAR) studies of these analogs have provided insights into the key molecular interactions required for potent inhibition. nih.govscbt.com The this compound scaffold represents a novel chemotype in this area, and its potential as a PDE4 inhibitor warrants further investigation.
Caspase-3 Inhibition by Related Scaffolds
Caspase-3 is a key executioner enzyme in the apoptotic pathway, and its dysregulation is associated with various diseases, including neurodegenerative disorders and ischemic injury. The development of caspase-3 inhibitors is therefore a significant area of therapeutic research. A notable class of caspase-3 inhibitors is based on the isoquinoline-1,3,4-trione scaffold. nih.govbiomedpharmajournal.org
These compounds have been shown to be potent, irreversible inhibitors of caspase-3. nih.govnih.gov Their mechanism of action is unique and involves the generation of reactive oxygen species (ROS) in a dithiothreitol (DTT)- and oxygen-dependent manner. biomedpharmajournal.org The generated ROS then leads to the oxidative modification of the catalytic cysteine residue in the active site of caspase-3, rendering the enzyme inactive. biomedpharmajournal.org Crystal structures of caspase-3 in complex with these inhibitors have confirmed the oxidation of the catalytic cysteine and have shown that the isoquinoline-1,3,4-trione derivatives bind at the dimer interface of the enzyme. biomedpharmajournal.org While this compound does not possess the trione functionality, the activity of this related scaffold underscores the potential of isoquinoline-based structures to modulate caspase activity through various mechanisms.
| Compound Scaffold | Mechanism of Action | Key Findings |
|---|---|---|
| Isoquinoline-1,3,4-trione | Irreversible inhibition via ROS generation | Potent, time- and dose-dependent inactivation of caspase-3. nih.govnih.gov |
| Oxidation of catalytic cysteine | Crystal structures show modification of the active site. biomedpharmajournal.org |
Modulatory Effects on Ion Channels and Receptors
Interaction with Slo-1 Calcium-Gated Potassium Channels
Large-conductance calcium-activated potassium channels, also known as BK or Slo-1 channels, are crucial regulators of neuronal excitability and smooth muscle tone. They are activated by both membrane depolarization and increases in intracellular calcium concentration. While direct evidence for the interaction of this compound with Slo-1 channels is not available, the broader class of isoquinoline alkaloids has been shown to modulate various ion channels.
For instance, some isoquinoline alkaloids have been reported to block voltage-gated calcium channels, which could indirectly affect the activation of calcium-gated potassium channels like Slo-1. biomedpharmajournal.org Berbamine, a bis-benzylisoquinoline alkaloid, has been identified as a ligand for small-conductance calcium-activated potassium (SK) channels, which are functionally related to BK channels. nih.gov This suggests that the isoquinoline scaffold can interact with calcium-activated potassium channels. Given that many heterocyclic compounds are known to modulate ion channel activity, it is conceivable that this compound or its analogs could also have an effect on Slo-1 channels. However, this remains a hypothesis that requires experimental verification through electrophysiological studies.
Modulation of Serotonin Receptors
The isoquinoline scaffold is a core component of various compounds that interact with the central nervous system, including serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.gov These receptors are implicated in a wide array of physiological and pathological processes, making them important therapeutic targets. nih.gov While direct studies on this compound are limited, research on analogous 4-phenyl quinoline and isoquinoline derivatives suggests a potential for this compound class to modulate serotonergic systems. nih.gov
Preliminary in silico docking studies on 4-phenyl quinoline derivatives have indicated a binding potential to serotonin receptors, specifically the 5-HT1B and 5-HT2B subtypes. nih.gov Subsequent in vitro validation in MCF-7 breast cancer cells, which are known to express serotonin receptors, demonstrated that these compounds could inhibit serotonin-induced effects like calcium ion efflux and ERK activation. nih.gov This suggests an antagonistic mode of action at these receptors. nih.gov The ethylpiperazine derivatives within this class of compounds showed the most significant activity. nih.gov
The broader family of quinoline and isoquinoline derivatives has been extensively studied for its interaction with a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7, often exhibiting a multi-receptor profile. nih.gov This multi-target potential is a characteristic feature of many isoquinoline-based compounds in medicinal chemistry. wisdomlib.org
Table 1: Serotonin Receptor Activity of Analogous Quinoline/Isoquinoline Compounds
| Compound Class | Receptor Subtype(s) | Observed Activity | Reference |
|---|---|---|---|
| 4-Phenyl Quinoline Derivatives | 5-HT1B, 5-HT2B | Antagonist; Inhibition of Ca²⁺ efflux and ERK activation | nih.gov |
| N-(tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides | 5-HT7 | High affinity ligands | nih.gov |
This table is representative of the activity of the broader class of quinoline and isoquinoline scaffolds.
Investigation of Other Pharmacological Effects in Preclinical Settings
Beyond its potential effects on the serotonergic system, the structural motifs within this compound—namely the isoquinoline and thienyl groups—are associated with a variety of other pharmacological activities. wisdomlib.orgacs.org
Anti-inflammatory Potential
Isoquinoline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. acs.orgnih.govnih.gov One novel isoquinoline derivative, CYY054c, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.govresearchgate.net This inhibition led to a reduction in the release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was also decreased. nih.govresearchgate.net
Another study on isoquinoline-1-carboxamide derivatives in microglial cells found that these compounds suppressed the production of pro-inflammatory mediators by inhibiting the MAPKs/NF-κB signaling pathway. nih.gov Given that both the isoquinoline and thiophene moieties are found in compounds with anti-inflammatory action, it is plausible that this compound could exhibit similar activity. researchgate.net
Antioxidant Properties
The isoquinoline scaffold is recognized for its potential antioxidant activity. acs.orgresearchgate.net Studies on quinoline thioderivatives have shown that these compounds can display both antiradical and anti-oxidative activity. researchgate.net The mechanism of action for phenolic antioxidants often involves interrupting radical reactions, while sulfur-containing heterocycles can decompose hydroperoxides. mdpi.com
The antioxidant potential of quinoline derivatives has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov Certain newly synthesized quinoline derivatives have shown noticeable antioxidant potential against these radicals. nih.gov The combination of an isoquinoline core with a sulfur-containing thienyl group in this compound suggests that it may act as an antioxidant by scavenging free radicals. nih.gov
Antimalarial Activity
Quinoline-containing compounds have long been the cornerstone of antimalarial therapy. nih.gov The development of drug resistance has spurred the creation of hybrid molecules that combine the quinoline scaffold with other pharmacophores to enhance efficacy. nih.govmdpi.com The isoquinoline core is also found in compounds with antimalarial properties. wisdomlib.orgacs.org
Notably, hybrid compounds incorporating a thiophene ring coupled to an aminoquinoline have been investigated. mdpi.com These thiophene-based derivatives showed a particularly interesting profile, exhibiting hypersensitivity against chloroquine-resistant (CQR) strains of Plasmodium falciparum, with a resistance index of less than 1. mdpi.com This suggests that the thienyl moiety may play a role in overcoming common resistance mechanisms. mdpi.com The presence of both the isoquinoline and chloro-thienyl groups in the target compound makes it a candidate of interest for further antimalarial investigation.
Table 2: Preclinical Antimalarial Activity of Related Scaffolds
| Compound Scaffold | Parasite Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Aminoquinolines coupled to thiophene rings | P. falciparum (CQR strains) | Showed hypersensitivity to resistant strains (RI < 1) | mdpi.com |
| Quinoline-pyrimidine hybrids | P. falciparum (D10, Dd2) | Active against both sensitive and resistant strains | nih.gov |
This table summarizes findings for compounds containing structural motifs related to this compound.
Antiviral Activity of Related Quinoline/Isoquinoline Scaffolds
The isoquinoline and quinoline scaffolds are present in numerous compounds exhibiting a broad spectrum of antiviral activities. wisdomlib.org Isoquinoline alkaloids, for example, have been identified as potent antiviral agents. mdpi.com Specifically, isoquinolone derivatives have been identified as a new class of viral polymerase inhibitors effective against influenza A and B viruses. nih.gov Structure-activity relationship (SAR) studies on these derivatives have aimed to reduce cytotoxicity while maintaining antiviral efficacy. nih.gov
Quinolizidine alkaloids, which are structurally related to isoquinolines, have also demonstrated antiviral effects, including activity against various SARS-CoV-2 variants. mdpi.commdpi.com The potential for these heterocyclic systems to act against a range of viruses suggests that the this compound scaffold warrants investigation for its antiviral properties. nih.gov
Molecular Mechanisms of Action
The diverse biological activities associated with the this compound scaffold can be attributed to its interaction with multiple molecular targets. amerigoscientific.comresearchgate.net Based on preclinical studies of analogous compounds, several potential mechanisms of action can be proposed.
Receptor Modulation: As discussed, a primary mechanism is likely the modulation of G protein-coupled receptors, particularly serotonin receptors like 5-HT1B and 5-HT2B. nih.gov This interaction can lead to the inhibition of downstream signaling pathways, such as calcium mobilization and ERK activation. nih.gov
Enzyme Inhibition: Isoquinoline derivatives have been reported to act as enzyme inhibitors. researchgate.net For instance, the antiviral activity of some isoquinolones is attributed to the inhibition of viral polymerase. nih.gov
Modulation of Inflammatory Pathways: A key mechanism for the anti-inflammatory effects of isoquinoline analogs is the inhibition of critical signaling pathways. nih.govnih.gov This includes the downregulation of the nuclear factor-kappa B (NF-κB) pathway, which controls the transcription of numerous pro-inflammatory genes, and the inhibition of mitogen-activated protein kinases (MAPKs), which are also central to the inflammatory response. nih.govnih.govresearchgate.net
Interference with Heme Metabolism: In the context of malaria, a well-established mechanism for quinoline-based drugs is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. By forming a complex with hematin, these compounds prevent its detoxification into hemozoin, leading to a buildup of toxic heme and parasite death. mdpi.com
Oxidative Stress Regulation: The antioxidant effects are likely mediated through direct radical scavenging, where the compound donates an electron or hydrogen atom to neutralize reactive oxygen species. researchgate.netnih.gov Certain nitrogen heterocyclic compounds can also activate the NRF2/ARE signaling pathway, upregulating the expression of antioxidant genes. researchgate.net
The multifaceted nature of the isoquinoline scaffold, combined with the electronic properties of the chloro-thienyl substituent, provides a rich pharmacological profile, suggesting that this compound and its analogs may operate through a combination of these and other molecular mechanisms. amerigoscientific.com
Target Identification and Validation through Biochemical Assays
The identification of molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For isoquinoline derivatives, a variety of biochemical assays are employed to identify and validate their cellular interactors. These methods are essential for confirming that the observed biological effects are a direct result of the compound binding to a specific protein or other macromolecule.
Target identification can be approached through direct biochemical methods, which may involve labeling the small molecule or the protein of interest to detect binding. Additionally, changes in protein susceptibility to proteolytic degradation upon small-molecule binding can be used to identify targets. Computational inference and genetic interaction methods also play a role in predicting and confirming the targets of small molecules. For many isoquinoline alkaloids, their ability to interact with nucleic acids has been a significant area of investigation.
Elucidation of Binding Modes and Key Residue Interactions
Understanding the precise manner in which a compound binds to its target is fundamental to medicinal chemistry and drug design. For isoquinoline analogs, studies have focused on elucidating their binding modes with various biological targets. For instance, certain isoquinoline alkaloids are known to interact with DNA. The binding of these compounds can occur through intercalation, where the planar aromatic rings of the isoquinoline structure insert between the base pairs of the DNA double helix.
The protoberberine group of isoquinoline alkaloids, such as berberine and palmatine, have been shown to bind to DNA. While these molecules have a buckled structure, leading to partial intercalation, synthetic analogs with more planar structures, like coralyne, exhibit stronger DNA binding, which is thermodynamically more favored and correlates with a classic intercalative mechanism. nih.gov The specific interactions often involve hydrogen bonds and van der Waals forces with the DNA bases and the sugar-phosphate backbone.
Cellular Pathway Modulation
The biological effects of this compound analogs are often a consequence of their ability to modulate key cellular signaling pathways. A number of isoquinolinone derivatives have been shown to exert their anti-tumor effects in breast cancer by inhibiting the MAPK/ERK pathway. nih.gov This pathway is a critical signaling cascade involved in the regulation of cell proliferation and apoptosis, and its inhibition can lead to a reduction in cancer cell growth.
Furthermore, some isoquinoline compounds have been observed to upregulate the expression of tumor suppressor genes like p53 and pro-apoptotic genes such as Bax and caspase-3. researchgate.net Concurrently, they can downregulate the expression of anti-apoptotic proteins like Bcl-2 and other proteins involved in cell cycle progression, such as CDK4. researchgate.net The modulation of these pathways disrupts the normal cellular processes that are often dysregulated in cancer cells, leading to their demise.
DNA Binding and Synthesis Impairment by Related Structureschemspider.com
A significant mechanism of action for several isoquinoline alkaloids and their derivatives is their interaction with DNA, which can lead to the impairment of DNA synthesis and function. nih.gov This is a particularly effective strategy for targeting rapidly proliferating cancer cells, as their survival is highly dependent on efficient DNA replication. nih.gov
The protoberberine alkaloids, including berberine and palmatine, are well-studied examples of DNA-binding isoquinolines. nih.gov Their interaction with DNA can stabilize G-quadruplex structures, which can form in telomeric regions and gene promoter regions. nih.gov By stabilizing these structures, compounds like berberine can inhibit telomerase activity, an enzyme crucial for maintaining telomere length and implicated in cellular immortality in cancer. nih.gov Additionally, synthetic benzo[f]imidazo[1,5b]-isoquinoline derivatives have been designed and synthesized to act as DNA intercalating agents. nih.gov
Inhibition of Tubulin Polymerizationnih.gov
The cytoskeleton, and in particular the microtubule network formed by the polymerization of tubulin, is a validated target for anticancer drugs. Several 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have been identified as inhibitors of tubulin polymerization. nih.govacs.orgacs.org This action disrupts the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest and apoptosis.
In biochemical assays, certain hydroxy-substituted indolo[2,1-a]isoquinolines have demonstrated potent inhibitory activity against tubulin polymerization. nih.govacs.org For example, the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline have shown high activity. nih.govacs.org Competition assays with [3H]colchicine have suggested that these active hydroxy derivatives bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. nih.govacs.org
| Compound | IC50 for Tubulin Polymerization (μM) |
|---|---|
| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | 11 ± 0.4 nih.govacs.org |
| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | 3.1 ± 0.4 nih.govacs.org |
| Colchicine (B1669291) (reference) | 2.1 ± 0.1 nih.govacs.org |
| Podophyllotoxin (reference) | 1.2 acs.org |
Induction of Cell Cycle Arrest and Apoptosis Pathwaysnih.gov
A common outcome of the molecular interactions of bioactive isoquinoline derivatives is the induction of cell cycle arrest and apoptosis in cancer cells. This is a crucial mechanism for the anti-proliferative effects of many chemotherapeutic agents.
Novel 3-acyl isoquinolin-1(2H)-one derivatives have been shown to induce G2 phase arrest of the cell cycle in breast cancer cells. nih.gov Similarly, certain chalcone derivatives containing a tetrahydro- nih.govnih.govacs.orgtriazolo[3,4-a]isoquinoline scaffold have been found to cause cell cycle arrest at the G1 phase. researchgate.net Chalcone derivatives have also been reported to induce G2/M phase cell cycle arrest. researchgate.net
Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death. The induction of apoptosis by isoquinoline derivatives is often mediated by the modulation of key regulatory proteins. For instance, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway. Furthermore, the activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis and has been observed following treatment with certain isoquinoline derivatives. researchgate.net The tumor suppressor protein p53 is also often upregulated, contributing to the apoptotic response. researchgate.net
Structure Activity Relationship Sar Studies of 4 5 Chloro 2 Thienyl Isoquinoline and Its Analogs
Influence of the Isoquinoline (B145761) Core Substitution Patterns
The isoquinoline scaffold is a common motif in a vast number of biologically active natural products and synthetic compounds. nih.gov Its rigid, planar structure provides a foundation for the specific spatial arrangement of functional groups, which can engage in various interactions with a biological target.
The 4-position of the isoquinoline ring is a critical juncture for derivatization, and substitutions at this site can significantly modulate biological activity. In related heterocyclic systems, such as quinolines and quinazolines, the nature of the substituent at the analogous position plays a pivotal role in determining the compound's inhibitory potency against protein kinases.
Research on C4-substituted isoquinolines has demonstrated that the introduction of various side chains can lead to cytotoxic properties against cancer cell lines. nih.gov For instance, the presence of nitrogen-bearing side chains at this position can enhance binding affinity to biological targets and improve solubility under physiological conditions. nih.gov In a series of C4-substituted isoquinolines, analogs with unsaturated amide side chains showed notable cytotoxicity, suggesting that the geometry and electronic properties of the substituent at this position are key determinants of activity. nih.gov
The table below illustrates the impact of different substituents at the 4-position of the isoquinoline core on cytotoxic activity in a non-small cell lung cancer line (NSCLC-N16-L16).
| Compound | 4-Position Substituent | Cytotoxicity (IC₅₀ in µM) |
| 5a | Saturated amide with N,N-dimethylethylenediamine | > 50 |
| 5b | Saturated amide with N,N-diethylethylenediamine | > 50 |
| 5c | Saturated amide with piperidine | > 50 |
| 6a | Unsaturated amide with N,N-dimethylethylenediamine | > 50 |
| 6b | Unsaturated amide with N,N-diethylethylenediamine | 15.0 |
| 6c | Unsaturated amide with piperidine | 12.5 |
Data sourced from a study on C4-substituted isoquinolines and their cytotoxic action. nih.gov
These findings underscore the sensitivity of biological activity to even subtle changes at the 4-position. The introduction of a rigidifying double bond in the side chain, as seen in compounds 6b and 6c , led to a significant increase in potency compared to their saturated counterparts. This suggests that the conformational flexibility of the substituent at this position is a critical parameter for activity.
Modifications to the isoquinoline nitrogen and the fused benzene (B151609) ring also play a crucial role in defining the SAR of this class of compounds. The nitrogen atom can participate in hydrogen bonding, a key interaction in many protein-ligand complexes. Its basicity, which can be modulated by substituents on the ring, influences the ionization state of the molecule at physiological pH and, consequently, its ability to interact with the target and its pharmacokinetic properties.
Substituents on the fused benzene ring of the isoquinoline nucleus can dramatically alter the electronic properties and steric profile of the molecule. In the context of 4-anilinoquinazolines, which are structurally related to the isoquinoline scaffold, substituents on the quinazoline (B50416) ring have been shown to greatly modulate potency against the epidermal growth factor receptor (EGFR) kinase. nih.gov Generally, electron-donating groups are favored, suggesting that increased electron density in the heterocyclic system enhances inhibitory activity. nih.gov For example, the introduction of methoxy (B1213986) groups at the 6- and 7-positions of the quinazoline ring led to a significant increase in potency. nih.gov
The following table summarizes the effect of substituents on the fused benzene ring of 4-anilinoquinazolines on their inhibitory activity against EGFR kinase.
| Compound | 6-Substituent | 7-Substituent | EGFR Kinase Inhibition (IC₅₀ in nM) |
| Analog 1 | H | H | 790 |
| Analog 2 | OMe | H | 100 |
| Analog 3 | H | OMe | 33 |
| Analog 4 | OMe | OMe | 0.029 |
Data from a study on the structure-activity relationships of 4-anilinoquinazolines. nih.gov
These data clearly indicate that the substitution pattern on the fused benzene ring is a powerful determinant of biological activity, with specific substitution patterns leading to orders of magnitude differences in potency.
Role of the 5-Chloro-2-thienyl Moiety in Biological Recognition
The 5-chloro-2-thienyl group attached to the 4-position of the isoquinoline core is a key structural feature that likely plays a significant role in the biological recognition of the molecule. The thiophene (B33073) ring, as a bioisostere of a phenyl ring, can engage in various non-covalent interactions, including van der Waals forces and π-stacking with aromatic amino acid residues in the active site of a protein.
The presence of a chloro substituent at the 5-position of the thiophene ring is expected to have a profound impact on the molecule's properties and its interaction with biological targets. Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug design. This interaction involves the favorable electrostatic interaction between the electropositive crown of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen.
Furthermore, the chloro group is a lipophilic and electron-withdrawing substituent. Its lipophilicity can enhance the compound's ability to cross cell membranes and access intracellular targets. The electron-withdrawing nature of chlorine modifies the electronic distribution of the thiophene ring, which can influence its reactivity and its ability to participate in π-stacking interactions. In a study of 4-anilino-3-cyanoquinolines as Src tyrosine kinase inhibitors, the introduction of a chlorine atom on the aniline (B41778) ring was found to be favorable for activity. nih.gov
Pharmacophore Development for 4-(5-Chloro-2-thienyl)isoquinoline Analogs
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. core.ac.uktmu.edu.tw The development of a pharmacophore model for this compound analogs is a key step in understanding their mechanism of action and in designing new, more potent and selective compounds.
Based on the structural features of this compound and SAR data from related kinase inhibitors, a hypothetical pharmacophore model can be proposed. This model would likely include:
A hydrogen bond acceptor feature: The nitrogen atom of the isoquinoline ring is a potential hydrogen bond acceptor.
An aromatic/hydrophobic region: The isoquinoline ring system itself provides a large hydrophobic surface that can engage in van der Waals interactions.
A second aromatic/hydrophobic region: The thienyl ring can also participate in hydrophobic and aromatic stacking interactions.
A halogen bond donor/hydrophobic feature: The chloro substituent on the thiophene ring can act as a halogen bond donor or contribute to hydrophobic interactions.
The spatial relationship between these features is critical. The development of a robust pharmacophore model typically involves the computational analysis of a set of active and inactive molecules to identify the common features and their geometric arrangement that are required for biological activity. ebi.ac.uk Such a model can then be used for virtual screening of compound libraries to identify new potential inhibitors or to guide the design of novel analogs with improved properties. For example, a pharmacophore model for 4-anilinoquinazoline (B1210976) inhibitors of EGFR kinase was developed and successfully used to guide the design of more potent compounds. nih.gov
The table below outlines the key features of a hypothetical pharmacophore model for this compound analogs.
| Pharmacophore Feature | Corresponding Molecular Moiety | Potential Interaction with Target |
| Hydrogen Bond Acceptor | Isoquinoline Nitrogen | Hydrogen bond with a donor group on the protein (e.g., backbone NH) |
| Aromatic/Hydrophobic Region 1 | Isoquinoline Ring System | π-π stacking, hydrophobic interactions |
| Aromatic/Hydrophobic Region 2 | Thienyl Ring | π-π stacking, hydrophobic interactions |
| Halogen Bond Donor/Hydrophobic Feature | Chloro Substituent | Halogen bonding, hydrophobic interactions |
The validation and refinement of such a pharmacophore model would require the synthesis and biological evaluation of a diverse set of analogs of this compound.
Insights from Conformationally Restricted Analogs
The exploration of conformationally restricted analogs is a powerful strategy in medicinal chemistry to understand the bioactive conformation of a flexible molecule. By locking the molecule into a more rigid structure, researchers can probe the spatial requirements of the target receptor or enzyme. For a molecule like this compound, the key rotatable bond is between the isoquinoline core and the thienyl ring. The relative orientation of these two ring systems can significantly influence the compound's interaction with its biological target.
In the absence of specific studies on conformationally restricted analogs of this compound, we can hypothesize potential modifications based on established medicinal chemistry principles. These could include:
Bridged Analogs: Introducing an atomic bridge between the isoquinoline and thienyl rings to fix their relative orientation.
Fused Ring Systems: Synthesizing analogs where the thienyl ring is fused to the isoquinoline core, creating a more planar and rigid structure. An example from the literature describes the investigation of thieno[3,2-c]isoquinoline (B8573100) scaffolds, which represent a class of conformationally restricted analogs. Studies on such systems have demonstrated potent anticancer activity and have helped in identifying key pharmacophoric elements. researchgate.net
Table 1: Hypothetical Conformationally Restricted Analogs of this compound and Their Potential Impact on Activity
| Analog Type | Structural Modification | Potential Impact on Biological Activity |
| Ethylene-Bridged Analog | An ethylene (B1197577) bridge between the isoquinoline and thienyl rings. | May increase potency if the locked conformation matches the bioactive conformation; may decrease potency otherwise. |
| Fused Thieno[2,3-c]isoquinoline | Direct fusion of the thienyl and isoquinoline rings. | Creates a rigid, planar system that could enhance pi-pi stacking interactions with the target, potentially increasing activity. |
This table is illustrative and based on general principles, as no specific data for this compound was found.
Bioisosteric Replacements of the Thienyl Moiety and Chlorine Atom
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govcambridgemedchemconsulting.com
Bioisosteric Replacements for the Thienyl Moiety:
The 2-thienyl group is a common bioisostere for a phenyl ring. In the context of this compound, replacing the thienyl ring with other aromatic or heteroaromatic systems could provide valuable SAR insights. Potential bioisosteres for the thienyl ring include:
Phenyl: The most straightforward replacement, which would allow for an assessment of the role of the sulfur atom in the thienyl ring.
Furanyl: To evaluate the effect of a different heteroatom (oxygen) on activity.
Pyridyl: To introduce a basic nitrogen atom, which could form new interactions with the target and alter the compound's physicochemical properties.
Pyrrolyl: To explore the impact of a different five-membered aromatic heterocycle.
Bioisosteric Replacements for the Chlorine Atom:
The chlorine atom on the thienyl ring is an important feature, likely influencing the electronic properties and lipophilicity of the molecule. Its replacement with other groups can significantly impact biological activity. Common bioisosteres for a chlorine atom include:
Methyl (CH₃): Similar in size, but electronically different. This replacement can probe the importance of the electronic nature of the substituent.
Trifluoromethyl (CF₃): A strong electron-withdrawing group that can alter the pKa of nearby functionalities and improve metabolic stability.
Cyano (CN): A linear, electron-withdrawing group that can act as a hydrogen bond acceptor.
A study on a triazinoquinazoline system demonstrated that the bioisosteric replacement of a carbon atom with a sulfur atom led to a significant change in anti-inflammatory activity, highlighting the profound impact such modifications can have. nih.gov
Table 2: Potential Bioisosteric Replacements for this compound and Their Rationale
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| 5-Chloro-2-thienyl | 5-Chloro-2-furanyl | Evaluate the role of the ring heteroatom (S vs. O). |
| 5-Chloro-2-thienyl | 4-Chlorophenyl | Assess the impact of a six-membered aromatic ring. |
| Chlorine | Methyl | Probe the importance of electronic effects vs. steric bulk. |
| Chlorine | Trifluoromethyl | Introduce a strong electron-withdrawing group to modulate electronics and potentially block metabolism. |
This table is illustrative and based on general principles, as no specific data for this compound was found.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel 4-(5-Chloro-2-thienyl)isoquinoline Derivatives with Enhanced Potency and Selectivity
The development of novel analogs of this compound is a key area for future investigation, with the goal of enhancing biological potency and selectivity. The isoquinoline (B145761) scaffold is a common feature in many natural alkaloids with diverse pharmacological activities. nih.gov By systematically modifying the core structure of this compound, researchers can explore the structure-activity relationships (SAR) to identify derivatives with improved therapeutic profiles.
Future synthetic efforts could focus on several key modifications:
Substitution on the isoquinoline ring: Introducing various functional groups, such as hydroxyl, methoxy (B1213986), or amino groups, at different positions on the isoquinoline nucleus could significantly impact the compound's interaction with biological targets.
Modification of the thiophene (B33073) ring: Altering the substituents on the 2-thienyl moiety or replacing the chlorine atom with other halogens or functional groups could modulate the electronic and steric properties of the molecule, potentially leading to enhanced activity.
Introduction of new heterocyclic systems: Replacing the thiophene ring with other heterocycles, such as furan, pyridine (B92270), or pyrazole, could lead to the discovery of compounds with entirely new pharmacological profiles. nih.gov
The synthesis of such derivatives can be achieved through various established and innovative organic chemistry methods. acs.orgmdpi.com For instance, cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce diverse aryl or heteroaryl groups at specific positions of the isoquinoline core.
Exploration of New Preclinical Pharmacological Targets for the Compound
While the primary pharmacological targets of this compound may not be fully elucidated, the broader class of isoquinoline alkaloids is known to interact with a wide range of biological targets, suggesting a rich field for preclinical investigation. nih.gov Future research should aim to identify and validate new molecular targets for this compound and its derivatives.
Potential areas of pharmacological exploration include:
Anticancer activity: Many isoquinoline derivatives have demonstrated significant anticancer properties by modulating key oncogenic pathways. nih.gov Investigating the effect of this compound on various cancer cell lines and its interaction with targets like kinases, topoisomerases, or tubulin could reveal novel therapeutic applications. nih.govrsc.org
Neuropharmacological effects: The isoquinoline scaffold is present in numerous neuroactive natural products. Exploring the potential of this compound to modulate neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases like Alzheimer's or Parkinson's could be a fruitful area of research. nih.gov
Anti-inflammatory and antimicrobial properties: Some quinoline (B57606) and isoquinoline derivatives have shown promise as anti-inflammatory and antimicrobial agents. rsc.orgresearchgate.net Screening this compound against a panel of inflammatory mediators and microbial strains could uncover new therapeutic uses.
Advanced Computational Modeling for Optimized Analogs
Advanced computational modeling and in silico screening are indispensable tools for accelerating the drug discovery process. These techniques can be applied to rationally design optimized analogs of this compound with improved pharmacological properties.
Key computational approaches include:
Molecular Docking: This technique can predict the binding affinity and interaction patterns of this compound and its virtual derivatives with the active sites of various biological targets. This can help in prioritizing compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions that contribute to its affinity.
Development of Robust and Scalable Synthetic Methodologies
For any promising compound to move from the laboratory to clinical or commercial application, the development of a robust and scalable synthetic process is crucial. Future research should focus on creating efficient, cost-effective, and environmentally friendly methods for the large-scale production of this compound and its key derivatives.
Areas for improvement in synthetic methodologies may include:
Optimization of reaction conditions: This involves fine-tuning parameters such as temperature, reaction time, solvent, and catalyst to maximize yield and purity.
Development of one-pot or flow chemistry processes: These modern synthetic approaches can improve efficiency, reduce waste, and enhance safety, making the synthesis more amenable to industrial scale-up.
Use of greener reagents and solvents: Replacing hazardous chemicals with more environmentally benign alternatives is a key aspect of sustainable chemical manufacturing.
Investigation of Multi-target Activity Profiles
The concept of "one drug, multiple targets" is gaining traction in modern pharmacology, particularly for complex diseases like cancer and neurodegenerative disorders where multiple pathways are dysregulated. nih.govresearchgate.net The isoquinoline scaffold is known to give rise to compounds with multi-target activity. nih.govmdpi.com
Future investigations should explore the potential of this compound and its analogs to interact with multiple biological targets simultaneously. This could lead to the development of more effective therapies with a lower likelihood of developing resistance. Techniques such as chemoproteomics and systems biology approaches can be employed to identify the full spectrum of molecular targets for this class of compounds.
Application of the this compound Scaffold in Material Science or Agrochemicals
Beyond its potential in medicine, the unique chemical structure of the this compound scaffold may lend itself to applications in other scientific fields such as material science and agrochemicals.
Material Science: The planar aromatic structure and the presence of heteroatoms could impart interesting photophysical or electronic properties to polymers or organic materials incorporating this scaffold. Research into its potential use in organic light-emitting diodes (OLEDs), sensors, or as a component in functional dyes could be explored.
Agrochemicals: Many heterocyclic compounds are used as herbicides, insecticides, or fungicides. nih.gov Screening this compound and its derivatives for activity against various plant pathogens or pests could open up new avenues for its application in agriculture.
While direct research in these areas for this specific compound is currently limited, the versatility of the isoquinoline and thiophene moieties suggests that such explorations are warranted.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(5-Chloro-2-thienyl)isoquinoline, and how can reaction yields be optimized?
Methodological Answer: The synthesis of isoquinoline derivatives often employs cross-coupling reactions. For introducing the 5-chloro-2-thienyl group, a Suzuki-Miyaura coupling between a halogenated isoquinoline (e.g., 4-bromoisoquinoline) and a thienyl boronic acid derivative is plausible. For example, highlights cross-dehydrogenative coupling (CDC) of substituted isoquinolines with aromatic systems, yielding N-alkyl amides (37–91% yields). Optimize yields by:
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl proton signals at δ 6.5–7.5 ppm and isoquinoline aromatic protons at δ 7.0–8.5 ppm) .
- HPLC-MS: Quantify purity (>95%) and detect byproducts. reports HPLC purity validation (91.2–97.0%) for structurally similar indenoisoquinolines.
- Elemental analysis: Verify C, H, N, S, and Cl content against theoretical values .
Advanced Research Questions
Q. Q3. How does the 5-chloro-2-thienyl substituent influence the electrochemical properties of isoquinoline derivatives?
Methodological Answer: The electron-withdrawing chloro group and electron-rich thienyl ring modulate redox potentials. demonstrates that substituents on isoquinoline (e.g., –NH₂, –CN) alter reduction potentials by 0.75 V, affecting photocatalytic efficiency. For this compound:
Q. Q4. What strategies can resolve contradictions in reported biological activities of thienyl-substituted isoquinolines?
Methodological Answer: Discrepancies often arise from assay conditions or substituent positioning. To reconcile
- Structure-activity relationship (SAR): Compare analogues like 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (), where thienyl groups enhance binding to kinase targets.
- Dose-response studies: Use IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
- Molecular docking: Simulate interactions with targets (e.g., ABCB1 transporters in ) to validate substituent effects .
Q. Q5. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?
Methodological Answer:
- In vitro stability assays: Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Metabolite identification: Use liver microsomes (e.g., human CYP450 enzymes) to detect oxidative metabolites (e.g., sulfoxidation of the thienyl group) .
- Accelerated stability testing: Expose the compound to heat (40–60°C) and humidity (75% RH) to predict shelf-life .
Q. Q6. What computational methods are effective for predicting the photophysical properties of this compound?
Methodological Answer:
- Time-dependent DFT (TD-DFT): Calculate absorption/emission spectra (e.g., λmax ~350–400 nm for isoquinoline-thienyl conjugates).
- Solvatochromism studies: Compare experimental UV-vis spectra in solvents of varying polarity to validate computational models.
- Excited-state dynamics: Use transient absorption spectroscopy to assess intersystem crossing rates, relevant for photocatalytic applications .
Q. Q7. How can substituent effects on isoquinoline’s aromatic system be systematically analyzed?
Methodological Answer:
- Hammett σ constants: Quantify electron-donating/withdrawing effects of substituents (e.g., Cl: σₚ=+0.23; thienyl: σₚ≈−0.05).
- X-ray crystallography: Resolve bond-length alternations in the isoquinoline core to assess resonance effects.
- NMR chemical shift trends: Correlate deshielding of protons with substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
